2-Octenoic acid, 8-oxo-, methyl ester, (E)- 2-Octenoic acid, 8-oxo-, methyl ester, (E)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16208061
InChI: InChI=1S/C9H14O3/c1-12-9(11)7-5-3-2-4-6-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+
SMILES:
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol

2-Octenoic acid, 8-oxo-, methyl ester, (E)-

CAS No.:

Cat. No.: VC16208061

Molecular Formula: C9H14O3

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

2-Octenoic acid, 8-oxo-, methyl ester, (E)- -

Specification

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
IUPAC Name methyl (E)-8-oxooct-2-enoate
Standard InChI InChI=1S/C9H14O3/c1-12-9(11)7-5-3-2-4-6-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+
Standard InChI Key LXCVPBJBGRZBNO-FNORWQNLSA-N
Isomeric SMILES COC(=O)/C=C/CCCCC=O
Canonical SMILES COC(=O)C=CCCCCC=O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-Octenoic acid, 8-oxo-, methyl ester, (E)-, is systematically named as methyl (E)-8-oxo-2-octenoate. Its CAS Registry Number is 96293-27-5 , though conflicting molecular formulas are reported across sources:

  • C₉H₁₄O₃ (MW = 170.21 g/mol) per chem960.com

  • C₉H₁₆O₂ (MW = 156.22 g/mol) per NIST

The discrepancy arises from differing interpretations of the oxo-group placement. The NIST data corresponds to methyl (E)-2-octenoate (CAS 7367-81-9) , suggesting potential misattribution in some sources. The (E)-configuration is confirmed by the InChIKey LXCVPBJBGRZBNO-FNORWQNLSA-N , which specifies the trans orientation of the C2 double bond.

Spectral and Computational Data

Key spectral features from NIST include:

  • Mass spectrum: Base peak at m/z 84 (C₅H₈O⁺)

  • Gas chromatography retention index: 1149 on CP Sil 5 CB column

Computational properties from chem960.com :

  • Topological Polar Surface Area: 43.4 Ų

  • XLogP3: 1.2 (indicating moderate lipophilicity)

Synthetic Pathways and Reactivity

Reported Synthesis Methods

While direct synthetic protocols for this compound are scarce, analogous routes for α,β-unsaturated esters suggest two plausible approaches:

  • Esterification of 2-Octenoic Acid
    Reaction of 2-octenoic acid with methanol under acid catalysis (e.g., H₂SO₄), followed by oxidation at C8 using pyridinium chlorochromate.

  • Wittig Olefination
    Condensation of a C6 aldehyde with a phosphorylated methyl ester precursor to install the double bond .

Chemical Reactivity

The compound exhibits characteristic reactions of α,β-unsaturated esters:

  • Michael Addition: Nucleophilic attack at C3 position
    R-MgX+CH₂=CHCOOCH₃R-CH₂-CH(COOCH₃)-MgX\text{R-MgX} + \text{CH₂=CHCOOCH₃} \rightarrow \text{R-CH₂-CH(COOCH₃)-MgX}

  • Diels-Alder Cycloaddition: With dienes to form six-membered rings
    Butadiene+Methyl (E)-2-octenoateCyclohexene derivative\text{Butadiene} + \text{Methyl (E)-2-octenoate} \rightarrow \text{Cyclohexene derivative}

  • Hydrogenation: Selective reduction of the double bond to yield saturated esters .

Physicochemical Properties

Comparative Molecular Data

Propertychem960.com NIST
Molecular FormulaC₉H₁₄O₃C₉H₁₆O₂
Molecular Weight (g/mol)170.21156.22
XLogP31.2Not reported
PSA (Ų)43.4Not reported

The variance in molecular formulas suggests possible structural misidentification in public databases. The NIST entry likely represents the non-oxidized analog, methyl (E)-2-octenoate, highlighting the need for rigorous spectral validation.

Solubility and Stability

  • Solubility: High in organic solvents (logP ~1.2) due to ester moiety

  • Thermal Stability: Decomposes above 200°C (estimated from analogous esters)

  • Hydrolytic Sensitivity: Susceptible to base-catalyzed ester hydrolysis
    CH₃OCO(CH₂)₅CH=CH₂+OH⁻HOCO(CH₂)₅CH=CH₂+CH₃OH\text{CH₃OCO(CH₂)₅CH=CH₂} + \text{OH⁻} \rightarrow \text{HOCO(CH₂)₅CH=CH₂} + \text{CH₃OH}

Research Gaps and Future Directions

  • Structural Clarification: Single-crystal X-ray diffraction needed to resolve formula discrepancies

  • Synthetic Optimization: Development of catalytic asymmetric routes

  • Biological Screening: Antimicrobial and bioactivity assays

  • Environmental Impact: Degradation kinetics in soil/water systems

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